molecular formula C23H24ClN3O2 B1666749 AL 082D06 CAS No. 256925-03-8

AL 082D06

Cat. No.: B1666749
CAS No.: 256925-03-8
M. Wt: 409.9 g/mol
InChI Key: IPICUXHYPAMJNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AL 082D06, also known as D-06, is a selective, nonsteroidal glucocorticoid receptor (GR) antagonist . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a type of steroid hormone produced by the adrenal gland.

Mode of Action

This compound binds specifically to the glucocorticoid receptor with nanomolar affinity . This binding leads to a dose-dependent reduction in the transcriptional activation of the MMTV:Luc reporter under submaximal DEX stimulation . It exhibits outstanding selectivity against other receptors such as androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone receptor (PR), indicating its specificity for the glucocorticoid receptor .

Biochemical Pathways

The glucocorticoid receptor, to which this compound binds, plays a crucial role in regulating various biochemical pathways. These include the regulation of inflammation, immune response, and stress response. By acting as an antagonist, this compound can inhibit the activation of these pathways by glucocorticoids .

Result of Action

This compound inhibits transcriptional activation induced by glucocorticoids and reverses dexamethasone-mediated repression of gene expression . It blocks GR binding to DNA in vitro when induced by either dexamethasone or mifepristone . This suggests that this compound could potentially be used to modulate the effects of glucocorticoids at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL082D06 involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of AL082D06 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions

AL082D06 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, AL082D06. Each intermediate is characterized and purified to ensure the integrity of the final product .

Scientific Research Applications

AL082D06 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AL082D06

AL082D06 is unique due to its high selectivity and nonsteroidal nature, which reduces the risk of off-target effects commonly seen with steroidal compounds. Its specific binding to the glucocorticoid receptor with minimal interaction with other steroid receptors makes it a valuable tool in research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICUXHYPAMJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431355
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-03-8
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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